molecular formula C21H14N2O3 B14466099 Benzamide, N-(1-amino-2-anthraquinonyl)- CAS No. 65894-77-1

Benzamide, N-(1-amino-2-anthraquinonyl)-

Cat. No.: B14466099
CAS No.: 65894-77-1
M. Wt: 342.3 g/mol
InChI Key: MVHHOZOFGMVJFK-UHFFFAOYSA-N
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Description

Benzamide, N-(1-amino-2-anthraquinonyl)- is an organic compound with the molecular formula C21H13NO3 It is a derivative of benzamide, where the benzamide moiety is substituted with an anthraquinone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-(1-amino-2-anthraquinonyl)- typically involves the reaction of anthraquinone derivatives with benzamide. One common method includes the use of 1-amino-2-anthraquinone as a starting material, which is then reacted with benzoyl chloride under specific conditions to yield the desired product. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-(1-amino-2-anthraquinonyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the anthraquinone moiety to anthracene derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzamide or anthraquinone rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce anthracene derivatives.

Scientific Research Applications

Benzamide, N-(1-amino-2-anthraquinonyl)- has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its anthraquinone moiety.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of Benzamide, N-(1-amino-2-anthraquinonyl)- involves its interaction with various molecular targets. The anthraquinone moiety can intercalate into DNA, disrupting its function and leading to potential anticancer effects. Additionally, the compound may inhibit specific enzymes or proteins, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Benzamide: The simplest amide derivative of benzoic acid.

    Anthraquinone: A parent compound for many dyes and pigments.

    1-amino-2-anthraquinone: A precursor in the synthesis of Benzamide, N-(1-amino-2-anthraquinonyl)-.

Uniqueness

Benzamide, N-(1-amino-2-anthraquinonyl)- is unique due to its combined structural features of benzamide and anthraquinone, which confer distinct chemical and biological properties

Properties

CAS No.

65894-77-1

Molecular Formula

C21H14N2O3

Molecular Weight

342.3 g/mol

IUPAC Name

N-(1-amino-9,10-dioxoanthracen-2-yl)benzamide

InChI

InChI=1S/C21H14N2O3/c22-18-16(23-21(26)12-6-2-1-3-7-12)11-10-15-17(18)20(25)14-9-5-4-8-13(14)19(15)24/h1-11H,22H2,(H,23,26)

InChI Key

MVHHOZOFGMVJFK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C(C3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)N

Origin of Product

United States

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